tetramethylguanidine acetate

Beschreibung

Contextualization of Guanidine-Based Organic Superbases in Chemical Catalysis

Guanidines and their derivatives are classified as organic superbases due to their exceptionally high Brønsted basicity. ineosopen.org This strong basic character stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over one carbon and three nitrogen atoms. rsc.org This inherent stability makes them potent proton acceptors, a property that is highly desirable in a multitude of base-catalyzed organic reactions. ineosopen.orgrushim.ru

The application of guanidine (B92328) derivatives as catalysts is extensive, encompassing reactions such as the Michael addition, Henry reaction, and various condensation reactions. ineosopen.orgrsc.org Their utility is further enhanced by their solubility in organic solvents and the potential for recyclability, aligning with the principles of sustainable chemistry. researchgate.net Sterically hindered guanidine derivatives are particularly valued as strong, non-nucleophilic bases. ineosopen.org The basicity of these compounds can be finely tuned by structural modifications, such as the introduction of alkyl substituents or the formation of cyclic structures. ineosopen.org

Evolution and Significance of Tetramethylguanidinium Acetate (B1210297) as a Protic Ionic Liquid Catalyst

The synthesis of tetramethylguanidinium acetate, often abbreviated as [TMG][Ac], is a straightforward acid-base neutralization reaction between 1,1,3,3-tetramethylguanidine (B143053) (TMG) and acetic acid. rsc.orgacademie-sciences.fr This process yields a protic ionic liquid (PIL), a salt that is liquid below 100 °C and possesses a proton that can participate in hydrogen bonding.

Unlike many traditional imidazolium-based ionic liquids which are acidic, guanidinium-based PILs like [TMG][Ac] are basic in nature. rsc.org This characteristic makes [TMG][Ac] a highly effective and recyclable homogeneous catalyst for a variety of organic syntheses. academie-sciences.frrsc.org Its high polarity and hydrogen bond donating ability are key to its catalytic activity. academie-sciences.fr

Research has demonstrated the efficacy of [TMG][Ac] in promoting various chemical reactions. For instance, it has been successfully employed as a catalyst for the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones and dihydro-1H-pyrano[2,3-c]pyrazol-6-ones, affording high yields. rsc.org Furthermore, it has proven to be an efficient catalyst for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature. academie-sciences.fr In direct aldol (B89426) reactions, [TMG][Ac] exhibited the highest catalytic activity among several tetramethylguanidinium-based ionic liquids with different anions. rsc.orgcapes.gov.br The reusability of [TMG][Ac] has been a consistent finding across multiple studies, with the catalyst maintaining its efficiency over several reaction cycles without significant loss of activity. rsc.orgarkat-usa.org

The catalytic mechanism in reactions like the aldol condensation is believed to proceed through an enamine intermediate, with the anion of the ionic liquid playing a crucial role in interacting with the cation. rsc.org The unique structure of the enamine formed from tetramethylguanidine may also account for unusual regioselectivity observed in certain reactions. rsc.org

Below is a table summarizing the application of tetramethylguanidinium acetate in various catalytic reactions based on published research findings.

| Reaction Type | Substrates | Catalyst Loading | Conditions | Yield | Recyclability | Reference |

| One-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones | Phthalic anhydride (B1165640), hydrazinium (B103819) hydroxide (B78521), aromatic aldehydes, dimedone | Not Specified | 80 °C | High | Yes | rsc.org |

| One-pot, four-component synthesis of dihydro-1H-pyrano[2,3-c]pyrazol-6-ones | Meldrum's acid, ethyl acetoacetate, hydrazine (B178648) hydrate, aromatic aldehydes | Not Specified | Not Specified | High | Yes | rsc.org |

| Chemoselective N-Boc protection of amines | Various aryl, aliphatic, and heterocyclic amines with (Boc)2O | 10 mol% | Solvent-free, ambient temperature | Not Specified | Yes | academie-sciences.fr |

| Direct aldol reactions | Various aldehydes and ketones | Not Specified | Solvent-free, room temperature | High | Not Specified | rsc.orgcapes.gov.br |

| N-Formylation of amines | Various primary and secondary amines with formic acid | Not Specified | Not Specified | High | Yes (4 runs) | arkat-usa.org |

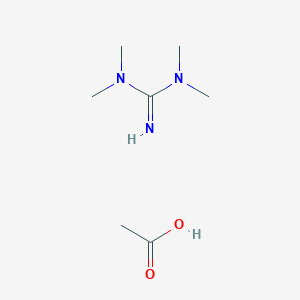

Structure

2D Structure

Eigenschaften

IUPAC Name |

acetic acid;1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.C2H4O2/c1-7(2)5(6)8(3)4;1-2(3)4/h6H,1-4H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAPLQBQQOLUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(C)C(=N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470919 | |

| Record name | Guanidine, N,N,N',N'-tetramethyl-, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16836-76-3 | |

| Record name | Guanidine, N,N,N',N'-tetramethyl-, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Characterization of Tetramethylguanidinium Acetate

Established Synthetic Pathways for Tetramethylguanidinium Acetate (B1210297)

Tetramethylguanidinium acetate, a protic ionic liquid (PIL), is primarily synthesized through a straightforward acid-base neutralization reaction. This method involves the equimolar reaction of the strong organic base 1,1,3,3-tetramethylguanidine (B143053) (TMG) with acetic acid. researchgate.netpnu.ac.irrsc.org

The synthesis is typically carried out by the slow, dropwise addition of acetic acid to a solution of TMG, often in a solvent like methanol (B129727) or ethanol (B145695), under controlled temperature conditions, usually at 0 °C, with constant stirring. pnu.ac.irrsc.org The reaction mixture is then stirred for an extended period, for example, 24 hours at room temperature, to ensure the completion of the reaction. pnu.ac.ir Following the reaction, the solvent is removed under reduced pressure to yield the final product, which is often a colorless, viscous liquid. pnu.ac.ir This one-step process is valued for its simplicity and efficiency in producing guanidine-based PILs. researchgate.netrsc.org

Spectroscopic and Analytical Techniques for Structural Elucidation of Tetramethylguanidinium Acetate

A suite of spectroscopic and analytical methods is employed to confirm the structure, composition, and thermal stability of tetramethylguanidinium acetate.

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is a fundamental tool for the structural confirmation of tetramethylguanidinium acetate.

¹H NMR: In the proton NMR spectrum, characteristic signals corresponding to the protons of the tetramethylguanidinium cation and the acetate anion are observed. The twelve equivalent protons of the four methyl groups on the guanidinium (B1211019) cation typically appear as a singlet. cdnsciencepub.com The protons of the methyl group on the acetate anion also produce a distinct singlet. The chemical shifts of these peaks are influenced by the solvent and the formation of the ionic liquid. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides further structural verification. Key signals include those for the carbon atoms of the methyl groups and the central carbon of the guanidinium cation, as well as the methyl and carboxyl carbons of the acetate anion. The chemical shift of the imine carbon (C=N) in the guanidine (B92328) structure is a particularly diagnostic peak, which shifts upon formation of the guanidinium cation. researchgate.netresearchgate.net In the free base 1,1,3,3-tetramethylguanidine, the imine carbon appears around 169 ppm, while the methyl carbons are observed at approximately 40 ppm. researchgate.net

| Nucleus | Compound | Chemical Shift (ppm) | Solvent |

| ¹H | Tetramethylammonium | ~3.1 | D₂O |

| ¹H | Acetic Acid | ~2.1 (CH₃), ~11.5 (COOH) | CDCl₃ |

| ¹³C | 1,1,3,3-Tetramethylguanidine | ~39.5 (CH₃), ~163.5 (C=N) | CDCl₃ |

| ¹³C | Acetic Acid | ~20.8 (CH₃), ~177.6 (C=O) | CDCl₃ |

Note: The table presents typical chemical shifts for the precursor components. The exact shifts in tetramethylguanidinium acetate may vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy is utilized to identify the functional groups present in tetramethylguanidinium acetate and to confirm the proton transfer from acetic acid to TMG. The spectrum of the resulting ionic liquid shows characteristic absorption bands for both the guanidinium cation and the acetate anion. The broad N-H stretching bands in the guanidinium cation and the carboxylate (COO⁻) stretches of the acetate anion are key features. nih.govgriffith.edu.au The disappearance of the broad O-H stretch from the carboxylic acid and the changes in the C=O stretching region confirm the formation of the salt. pnu.ac.ir The presence of a strong band around 1650 cm⁻¹ is often attributed to the asymmetric C-N₃ stretching of the guanidinium cation. acs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Guanidinium) | Stretching | 3300-3500 (broad) |

| C-H (Methyl) | Stretching | 2800-3000 |

| C=O (Acetate) | Asymmetric Stretching | 1550-1610 |

| C=N (Guanidinium) | Stretching | ~1650 |

| C-O (Acetate) | Symmetric Stretching | 1400-1450 |

Thermogravimetric Analysis (TGA) for Compositional Assessment

Thermogravimetric analysis is employed to evaluate the thermal stability of tetramethylguanidinium acetate. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For protic ionic liquids, TGA can indicate the onset temperature of decomposition, which is a critical parameter for their application. researchgate.netrsc.org The thermal stability of PILs is influenced by factors such as the nature of the cation and anion. mdpi.com TGA curves for PILs typically show a single-step or multi-step decomposition process. The data from TGA helps in determining the upper-temperature limit for the use of tetramethylguanidinium acetate as a solvent or catalyst. rsc.org

Mass Spectrometry for Molecular Identification and Mechanism Elucidation

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for characterizing ionic liquids. uvic.caepfl.chasianpubs.org ESI-MS can confirm the molecular masses of the tetramethylguanidinium cation and the acetate anion. nih.govnih.gov In the positive ion mode, the spectrum will show a peak corresponding to the tetramethylguanidinium cation ([TMG]H⁺). In the negative ion mode, a peak for the acetate anion (CH₃COO⁻) would be expected. The technique is also sensitive enough to detect ion aggregates or clusters, which can provide insight into the intermolecular interactions within the ionic liquid. uvic.caecut.edu.cn

X-Ray Diffraction (XRD) and Electron Microscopy (TEM, SEM) for Heterogeneous Systems

While tetramethylguanidinium acetate is a homogeneous liquid at room temperature, XRD and electron microscopy become relevant when it is used in heterogeneous systems, for instance, when supported on a solid material.

X-Ray Diffraction (XRD): If the ionic liquid were to be crystallized or used to synthesize solid materials, XRD would be essential for determining the crystal structure. iucr.orgnih.govresearchgate.net For instance, the crystal structures of other guanidinium salts have been elucidated using single-crystal XRD, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netrcsb.org

Electron Microscopy (TEM, SEM): When tetramethylguanidinium acetate is used as a catalyst or medium in conjunction with solid supports or nanoparticles, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to characterize the morphology, size, and dispersion of the solid components. researchgate.net

Advanced Catalytic Applications of Tetramethylguanidinium Acetate in Organic Transformations

Carbon-Carbon Bond Forming Reactions Facilitated by Tetramethylguanidinium Acetate (B1210297)

The direct aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction. Tetramethylguanidinium acetate, [TMG][Ac], has been identified as a highly efficient catalyst for these transformations, particularly under solvent-free conditions. In a comparative study of tetramethylguanidine-based ionic liquids with different anions, the acetate anion provided the highest catalytic activity for the direct aldol reaction between 4-nitrobenzaldehyde (B150856) and cyclopentanone. researchgate.net

The reaction proceeds with high yields and demonstrates excellent chemo- and regioselectivity. researchgate.net Spectroscopic studies suggest that the reaction mechanism involves the formation of an enamine intermediate. researchgate.net The high regioselectivity observed is attributed to the unique structure of the enamine formed from the tetramethylguanidine cation. researchgate.net While high yields and regioselectivity are consistently reported, detailed studies focusing on the stereochemical outcome (diastereoselectivity or enantioselectivity) of [TMG][Ac]-catalyzed direct aldol reactions are not extensively covered in the examined literature.

Research has demonstrated the catalyst's effectiveness across a range of aldehyde and ketone substrates. researchgate.net

Table 1: Direct Aldol Reactions Catalyzed by [TMG][Ac]

| Aldehyde | Ketone | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclopentanone | 1.5 | 99 | researchgate.net |

| 4-Chlorobenzaldehyde | Cyclopentanone | 3.5 | 98 | researchgate.net |

| Benzaldehyde | Cyclopentanone | 6 | 92 | researchgate.net |

| 4-Nitrobenzaldehyde | Cyclohexanone | 2 | 99 | researchgate.net |

| 4-Nitrobenzaldehyde | Acetone (B3395972) | 12 | 90 | researchgate.net |

Tetramethylguanidinium acetate serves as an effective basic catalyst for the Knoevenagel condensation, a key reaction for forming carbon-carbon double bonds. Its utility has been showcased in the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones, where a Knoevenagel condensation between an aromatic aldehyde and dimedone is a crucial step. rsc.org

The protocol demonstrates high efficiency, with reactions proceeding at 80 °C under solvent-free conditions to afford the desired products in high to excellent yields. Optimization studies have shown that 10 mol% of [TMG][Ac] is sufficient to catalyze the reaction effectively. The catalyst is also recyclable, showing only a slight decrease in activity after three cycles. rsc.org The scope of the reaction is broad, accommodating a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, consistently providing high yields. rsc.org

Table 2: [TMG][Ac] Catalyzed Knoevenagel Condensation in the Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones

| Aromatic Aldehyde | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 0.5 | 96 | rsc.org |

| 4-Nitrobenzaldehyde | 0.5 | 98 | rsc.org |

| 4-Methylbenzaldehyde | 1 | 92 | rsc.org |

| 4-Methoxybenzaldehyde | 1 | 90 | rsc.org |

| Benzaldehyde | 1 | 90 | rsc.org |

| 3-Nitrobenzaldehyde | 0.5 | 95 | rsc.org |

| 2-Chlorobenzaldehyde | 1.5 | 85 | rsc.org |

Note: The reaction involves phthalic anhydride (B1165640), hydrazinium (B103819) hydroxide (B78521), an aromatic aldehyde, and dimedone, with the Knoevenagel condensation occurring between the aldehyde and dimedone.

Based on the available research, there is no specific information on the use of tetramethylguanidinium acetate as a catalyst for Michael addition reactions.

Based on the available research, there is no specific information on the use of tetramethylguanidinium acetate for aldol-type coupling reactions with diazoacetates. While silica-supported tetramethylguanidine has been shown to be effective for this transformation, studies utilizing the homogeneous ionic liquid catalyst were not found. thieme-connect.comresearchgate.netorganic-chemistry.orgthieme-connect.com

Michael Addition Reactions and Reaction Scope

Synthesis of Complex Heterocyclic Scaffolds Utilizing Tetramethylguanidinium Acetate Catalysis

A highly facile and efficient protocol for the synthesis of substituted dihydropyrrol-2-ones utilizes [TMG][Ac] as a catalyst in a one-pot, four-component reaction. pnu.ac.ir This method involves the reaction of various amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) at ambient temperature in methanol (B129727). pnu.ac.irpnu.ac.ir

This multi-component heteroannulation strategy is notable for its operational simplicity, use of readily available starting materials, and mild reaction conditions. pnu.ac.ir The desired dihydropyrrol-2-one products are obtained in good to high yields and can be isolated by simple filtration, eliminating the need for chromatographic purification. Furthermore, the [TMG][Ac] catalyst demonstrates excellent reusability, maintaining high activity for up to four consecutive runs. pnu.ac.ir

Table 3: One-Pot Synthesis of Dihydropyrrol-2-ones Catalyzed by [TMG][Ac]

| Amine | Dialkyl Acetylenedicarboxylate | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Dimethyl acetylenedicarboxylate | 3.5 | 92 | pnu.ac.ir |

| 4-Methylaniline | Dimethyl acetylenedicarboxylate | 3.5 | 94 | pnu.ac.ir |

| 4-Methoxyaniline | Dimethyl acetylenedicarboxylate | 4 | 91 | pnu.ac.ir |

| 4-Chloroaniline | Dimethyl acetylenedicarboxylate | 4 | 89 | pnu.ac.ir |

| Benzylamine | Dimethyl acetylenedicarboxylate | 3 | 93 | pnu.ac.ir |

| 4-Methylaniline | Diethyl acetylenedicarboxylate | 4 | 91 | pnu.ac.ir |

| 4-Bromoaniline | Diethyl acetylenedicarboxylate | 4.5 | 88 | pnu.ac.ir |

| Benzylamine | Diethyl acetylenedicarboxylate | 3.5 | 90 | pnu.ac.ir |

| Aniline | Di-tert-butyl acetylenedicarboxylate | 5 | 82 | pnu.ac.ir |

Note: All reactions were conducted with formaldehyde in methanol at room temperature.

Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones and Dihydro-1H-pyrano[2,3-c]pyrazol-6-ones

The mildly basic ionic liquid, N,N,N',N'-tetramethylguanidinium acetate ([TMG][Ac]), has proven to be a highly effective catalyst for the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones. rsc.org This reaction involves the condensation of phthalic anhydride, hydrazinium hydroxide, various aromatic aldehydes, and dimedone. rsc.orgrsc.org The process is conducted at 80 °C and results in high yields of the desired products. rsc.orgrsc.org A key advantage of using [TMG][Ac] is its recyclability; the ionic liquid can be recovered and reused multiple times without a significant decrease in its catalytic efficiency. rsc.orgrsc.org

The proposed mechanism for the formation of 2H-indazolo[2,1-b]phthalazine-triones begins with the reaction between phthalic anhydride and hydrazinium hydroxide to form phthalhydrazide (B32825). rsc.org Concurrently, a Knoevenagel condensation occurs between dimedone and an aromatic aldehyde to create a heterodiene intermediate. rsc.org A subsequent Michael-type addition of the phthalhydrazide to this intermediate, followed by cyclization, yields the final trione (B1666649) product. rsc.org

Similarly, [TMG][Ac] catalyzes the efficient one-pot, four-component synthesis of dihydro-1H-pyrano[2,3-c]pyrazol-6-ones. rsc.orgrsc.org This reaction brings together Meldrum's acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and aromatic aldehydes. rsc.orgrsc.org The synthesis of these pyrazolone (B3327878) derivatives also benefits from the catalytic properties of [TMG][Ac], showcasing its broad applicability in the creation of complex heterocyclic structures. rsc.orgtandfonline.com

Table 1: Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones and Dihydro-1H-pyrano[2,3-c]pyrazol-6-ones Catalyzed by [TMG][Ac] (This table is interactive and based on data from the text.)

| Product | Reactants | Catalyst | Conditions | Key Advantages |

|---|---|---|---|---|

| 2H-Indazolo[2,1-b]phthalazine-triones | Phthalic anhydride, Hydrazinium hydroxide, Aromatic aldehydes, Dimedone | [TMG][Ac] | 80 °C | High yields, Recyclable catalyst |

| Dihydro-1H-pyrano[2,3-c]pyrazol-6-ones | Meldrum's acid, Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes | [TMG][Ac] | 80 °C, Solvent-free | Green and mild, Efficient |

Green and One-Pot Synthesis of Tetrahydropyridine (B1245486) Derivatives

Tetramethylguanidinium acetate ([TMG][Ac]) serves as a reusable and efficient ionic liquid catalyst for the green and one-pot synthesis of tetrahydropyridine derivatives. semnan.ac.ir This method involves the reaction of aromatic amines, β-ketoesters, and aromatic aldehydes in ethanol (B145695) under reflux conditions. semnan.ac.ir The key advantages of this procedure include the use of an environmentally safe solvent, high atom economy, and high product yields without the need for column chromatography for purification. semnan.ac.ir Furthermore, the [TMG][Ac] catalyst can be recycled and reused up to four times without a significant loss of its catalytic activity. semnan.ac.ir

Diverse Organic Transformations Catalyzed by Tetramethylguanidinium Acetate

Alcoholysis Reactions, e.g., Propylene (B89431) Oxide Ring-Opening

Tetramethylguanidine-based ionic liquids, including tetramethylguanidinium acetate, have been effectively utilized as catalysts for the synthesis of propylene glycol methyl ether (PGME) from the alcoholysis of propylene oxide with methanol. researchgate.netrsc.org The use of these catalysts allows for the production of 1-methoxy-2-propanol (B31579) in high yields (nearly 90%) under significantly milder conditions than traditional methods. rsc.org A notable feature of this catalytic system is the remarkable reusability of the catalyst, which can be used for at least ten cycles without a considerable decrease in its activity and selectivity. researchgate.netrsc.org The reaction mechanism for the alcoholysis of propylene oxide is influenced by the nature of the catalyst; basic catalysts like tetramethylguanidinium acetate favor the opening of the epoxide ring at the least sterically hindered position, leading predominantly to the formation of secondary alcohols. acs.orgjxnutaolab.com

Electrophilic Bromine Transfer Reactions: Bromolactonization and Bromoacetoxylation

Tetramethylguanidine (TMG) has been identified as a highly effective catalyst for the bromolactonization of γ,δ- and δ,ε-unsaturated carboxylic acids using N-bromosuccinimide (NBS) as the bromine source. chemistry-chemists.comresearchgate.net The addition of a catalytic amount of TMG (1-10 mol%) can lead to 100% conversion within a short period, such as 15 minutes. chemistry-chemists.com The catalytic cycle is proposed to involve the formation of an N-bromo TMG derivative. researchgate.net TMG also catalyzes the intermolecular bromoacetoxylation of alkenes with acetic acid and NBS. chemistry-chemists.comresearchgate.net The catalysts are readily removed during the work-up by washing with water, which allows for the isolation of pure bromolactone products without the need for column chromatography. researchgate.net

Acylation and Esterification of Hydroxyl Groups

While specific studies focusing solely on tetramethylguanidinium acetate for the acylation and esterification of hydroxyl groups are not extensively detailed in the provided results, the parent base, 1,1,3,3-tetramethylguanidine (B143053) (TMG), is known to be a potent catalyst in such transformations. researchgate.net Acylation serves as a crucial method for protecting hydroxyl groups in organic synthesis due to the stability of the resulting esters. utrgv.edu The general mechanism for acyl transfer catalyzed by guanidine (B92328) derivatives involves the nucleophilic attack of the catalyst on an acyl donor, such as an acid anhydride, to form a highly reactive N-acyl intermediate. scispace.com This intermediate is then attacked by the alcohol, leading to the ester product and regeneration of the catalyst. scispace.com The esterification of tannins, for example, can be achieved using acetic anhydride with a catalyst like 1-methylimidazole (B24206) to control the degree of substitution. mdpi.com

Carbodiimide-Mediated Amide Synthesis

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, often facilitated by coupling reagents like carbodiimides. beilstein-journals.org The most common carbodiimides used are N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). thermofisher.com The mechanism of carbodiimide-mediated amide formation involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and the release of a urea (B33335) byproduct. thermofisher.com While the direct catalytic role of tetramethylguanidinium acetate in this specific reaction is not explicitly detailed, the addition of N,N,N',N'-tetramethylguanidine to carbodiimides has been explored in the synthesis of substituted biguanides. beilstein-journals.org

Carbon Dioxide Conversion into Value-Added Chemicals

The utilization of carbon dioxide (CO₂), an abundant and renewable C1 feedstock, is a cornerstone of green chemistry, aiming to mitigate its atmospheric concentration while producing valuable chemicals. Tetramethylguanidinium acetate, a protic ionic liquid, has emerged as a promising catalyst in this field. Its unique structure, combining a guanidinium (B1211019) cation and a carboxylate anion, allows for a dual acid-base activation mechanism, making it effective for the chemical fixation of CO₂ into various organic compounds. sci-hub.seacs.org The tetramethylguanidinium cation can act as a hydrogen-bond donor, activating substrates, while the acetate anion serves as a basic site to interact with and activate the CO₂ molecule. sci-hub.seacs.org

Detailed Research Findings

Research into guanidine-based catalysts has demonstrated their efficacy in several key transformations involving CO₂. Although studies focusing exclusively on tetramethylguanidinium acetate are part of a broader research area, the performance of related systems provides significant insights into its catalytic potential.

Cycloaddition of CO₂ to Epoxides:

The synthesis of cyclic carbonates from the reaction of CO₂ and epoxides is a 100% atom-economical reaction of significant industrial interest. Guanidinium-based catalysts, often in conjunction with a nucleophilic co-catalyst, are effective in this transformation. The mechanism involves the guanidinium cation activating the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. The acetate anion can then act as the nucleophile that initiates the ring-opening of the epoxide. This is followed by the insertion of CO₂, and subsequent cyclization to yield the cyclic carbonate and regenerate the catalyst.

While specific data for tetramethylguanidinium acetate is emerging, related acetate-based and guanidinium-based catalytic systems show high efficacy. For instance, 1-butyl-3-methylimidazolium acetate has been used as both a solvent and catalyst for CO₂ conversion. dntb.gov.ua Similarly, tetramethylguanidine (TMG), when supported on silica (B1680970) nanoparticles, has been shown to be an efficient and reusable catalyst for producing cyclic propylene carbonate from propylene oxide and CO₂. beilstein-journals.org The combination of these functionalities in tetramethylguanidinium acetate suggests high potential for similar or enhanced activity.

Table 1: Catalytic Performance in Cycloaddition of CO₂ to Epoxides (Representative Systems)

| Epoxide Substrate | Catalyst System | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propylene Oxide | TMG-Silica Nanoparticles | 130 | 2.0 | 4 | 95 | beilstein-journals.org |

| Styrene Oxide | [Bmim][OAc] | 100 | 1 (atm) | 10 | 92 | dntb.gov.ua |

| Epichlorohydrin | C[CMIMBrTMG]₂ | 50 | 0.1 | 6 | 98.5 | acs.org |

| Cyclohexene Oxide | PDVB-[AlTMG]Br | 100 | 1 (15% CO₂) | 24 | >85 | acs.org |

This table presents data from related guanidinium and acetate-based catalysts to illustrate the expected performance for CO₂ cycloaddition reactions.

Synthesis of Quinazoline-2,4(1H,3H)-diones:

Another significant application is the synthesis of quinazoline-2,4(1H,3H)-diones from the reaction of CO₂ with 2-aminobenzonitriles. These products are valuable intermediates in the pharmaceutical industry. dntb.gov.ua In this reaction, the basic nature of the catalyst is crucial for activating the amino group of the substrate. Studies have shown that 1,1,3,3-tetramethylguanidine (TMG) can act as an effective catalyst and solvent for this transformation. For example, using TMG as a co-catalyst resulted in an 89% yield of quinazoline-2,4(1H,3H)-dione at 120 °C and 10 MPa of CO₂. beilstein-journals.org Another report indicates an 88% yield using TMG in DMF at 120 °C under 1 atm of CO₂. rsc.org The bifunctional nature of tetramethylguanidinium acetate, where the cation can activate the amine and the anion activates CO₂, makes it a highly suitable candidate for catalyzing this reaction under potentially milder conditions.

Table 2: Catalytic Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO₂

| Catalyst System | Solvent | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| TMG | TMG | 120 | 10 | 12 | 89 | beilstein-journals.org |

| TMG/Nanocatalyst | DMF | 120 | 0.1 | - | 88 | rsc.org |

| [Bmim][OAc] | DMF | 90 | 0.1 | 20 | 69 | dntb.gov.ua |

| [HDBU+][TFE-] | [HDBU+][TFE-] | Room Temp. | 0.1 | 12 | 99 | researchgate.net |

This table includes data from TMG and acetate-based systems, highlighting the conditions and yields for the synthesis of quinazolines.

Reductive Functionalization of CO₂:

Tetramethylguanidine has also been identified as an effective catalyst for the reductive functionalization of CO₂ with amines and silanes to produce formamides and methylamines. A mechanistic study revealed that TMG catalyzes the reductive amination of CO₂, with different pathways dominating at different temperatures. beilstein-journals.org At 23 °C, the reaction primarily yields formamide, while at 60 °C, a pathway leading to aminals and N-methylamines becomes competitive. The catalyst's role is to facilitate the complex series of reduction and functionalization steps. The use of tetramethylguanidinium acetate in such systems could offer advantages in terms of catalyst stability and recyclability.

Mechanistic Investigations and Reaction Pathway Elucidation for Tetramethylguanidinium Acetate Catalysis

Proposed Reaction Mechanisms for Tetramethylguanidinium Acetate-Mediated Transformations

Several mechanistic hypotheses have been advanced to explain the catalytic activity of tetramethylguanidinium acetate (B1210297) ([TMG][Ac]). These proposals often highlight the bifunctional nature of the ionic liquid, where both the cation and anion participate actively in the catalytic cycle.

In the context of C-C bond-forming reactions, particularly the aldol (B89426) reaction, evidence points towards a mechanism involving an enamine intermediate. rsc.orgresearchgate.net Studies on direct aldol reactions catalyzed by a series of tetramethylguanidine-based ionic liquids revealed that [TMG][Ac] exhibits the highest activity. rsc.orgresearchgate.net Spectroscopic analysis using UV-Vis suggests that the reaction proceeds via the formation of an enamine. rsc.orgresearchgate.netresearchgate.net This intermediate arises from the reaction between the ketone substrate and the tetramethylguanidine cation. The unique structure of the enamine derived from tetramethylguanidine is thought to be responsible for the observed unusual regioselectivity, which differs from that seen with other organocatalysts like proline. rsc.orgresearchgate.net

The choice of the anion has a significant impact on the catalytic efficiency, underscoring its role in the reaction mechanism. The acetate anion's basicity is crucial for facilitating the initial deprotonation steps required for enamine formation.

Table 1: Effect of Different Anions on the Catalytic Activity of Tetramethylguanidinium-Based Ionic Liquids in a Solvent-Free Aldol Reaction

This table illustrates the superior performance of the acetate anion compared to other carboxylate and trifluoroacetate (B77799) anions in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) at room temperature.

Catalyst ([TMG][Anion]) Anion Yield (%) Reference [TMG][Ac] Acetate 95 researchgate.net [TMG][Pr] Propionate (B1217596) 89 researchgate.net [TMG][n-Bu] n-Butyrate 85 researchgate.net [TMG][Lac] Lactate 81 researchgate.net [TMG][TFA] Trifluoroacetate 70 researchgate.net

Generated code Kinetic Studies and Isotope Effects in Tetramethylguanidinium Acetate Catalyzed Reactions

While specific kinetic data and isotope effect studies for reactions catalyzed exclusively by tetramethylguanidinium acetate are not extensively detailed in the literature, the principles of these analytical methods are fundamental to validating the proposed mechanisms. Such studies provide deep insights into reaction rates, rate-determining steps, and the nature of transition states. nih.gov

Kinetic studies would involve measuring reaction rates while systematically varying the concentrations of the substrate, the catalyst ([TMG][Ac]), and other reactants. For example, in the aldol reaction, determining the reaction order with respect to the ketone, aldehyde, and the catalyst would help to confirm the steps outlined in the enamine pathway.

The kinetic isotope effect (KIE) is a powerful tool for probing bond-breaking and bond-forming events in the rate-determining step of a reaction. nih.gov

Probing the Enamine Pathway: To test the enamine mechanism in aldol catalysis (Section 4.1.1), a primary KIE would be expected if the deprotonation of the ketone at the α-carbon by the acetate anion is the rate-limiting step. This could be measured by comparing the reaction rate of a standard ketone with its deuterated counterpart (at the α-position). A significant kH/kD value (>2) would support this step being rate-determining.

Elucidating Dual Activation: In the electrophilic-nucleophilic dual activation mechanism (Section 4.1.2), KIEs could help dissect the relative importance of each activation. For instance, in the alcoholysis of epoxides, a secondary KIE could be observed by using an alcohol deuterated at the hydroxyl group (RO-D). A kOH/kOD value different from unity could provide information on the proton transfer events involved in the nucleophile activation by the acetate anion.

Investigating CO₂ Conversion: For CO₂ conversion, labeling the carbon atom (¹³CO₂) or oxygen atoms (C¹⁸O₂) could help elucidate the activation mechanism. While these heavy-atom isotope effects are smaller, they can reveal changes in bonding to the CO₂ molecule in the transition state. nih.gov

Furthermore, observing a kinetic isotope effect that changes with reactant concentration can be indicative of a complex, multi-step reaction mechanism, potentially ruling out simpler, single-step pathways. researchgate.net Such detailed kinetic investigations are essential future steps to move from proposed mechanisms to fully elucidated reaction pathways for tetramethylguanidinium acetate catalysis.

Table of Mentioned Chemical Compounds

Compound Name Formula/Abbreviation Role/Context Tetramethylguanidinium Acetate [TMG][Ac] Primary subject, catalyst Tetramethylguanidine TMG Cation precursor, catalyst Acetone CH₃COCH₃ Substrate in aldol reaction 4-Nitrobenzaldehyde C₇H₅NO₃ Substrate in aldol reaction Propylene (B89431) Oxide PO Substrate for ring-opening Methanol (B129727) CH₃OH Substrate/Solvent Propylene Glycol Methyl Ether PGME Product Carbon Dioxide CO₂ Substrate for conversion Proline C₅H₉NO₂ Organocatalyst for comparison Trifluoroacetic Acid TFAH Acid used in KIE studies [TMG][Propionate] [TMG][Pr] Catalyst variant [TMG][n-Butyrate] [TMG][n-Bu] Catalyst variant [TMG][Lactate] [TMG][Lac] Catalyst variant [TMG][Trifluoroacetate] [TMG][TFA] Catalyst variant [TMG][Laevulinate] [HTMG][Lev] Catalyst for CO₂ conversion Chloropropene oxide C₃H₅ClO Substrate for CO₂ conversion 4-pentenamine C₅H₁₁N Substrate for CO₂ conversion Proline carbamate C₆H₁₀N₂O₂ Product of CO₂ conversion Chloropropane carbonate C₄H₅ClO₃ Product of CO₂ conversion Propylene carbonate C₄H₆O₃ Product of CO₂ conversion Scandium(III) triflate Sc(OTf)₃ Lewis acid catalyst example Triethylamine Et₃N Base catalyst example

Tetramethylguanidinium Acetate As a Functional Ionic Liquid Medium

Evaluation of Tetramethylguanidinium Acetate (B1210297) as a Task-Specific Ionic Liquid

Tetramethylguanidinium acetate, [TMG][Ac], has emerged as a highly effective and versatile task-specific ionic liquid (TSIL), particularly valued for its role as a homogeneous basic catalyst. Its performance has been evaluated across a range of chemical transformations, demonstrating its utility in promoting complex reactions under mild conditions.

Research has shown [TMG][Ac] to be an efficient catalyst for various one-pot, multi-component reactions to synthesize heterocyclic compounds. For instance, it successfully catalyzes the synthesis of dihydropyrrol-2-ones from amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) at ambient temperature, resulting in good to high yields. pnu.ac.irpnu.ac.ir The reaction proceeds smoothly in methanol (B129727), and the products are often easily isolated by simple filtration, negating the need for column chromatography. pnu.ac.irpnu.ac.ir Similarly, it has been effectively used for the green synthesis of tetrahydropyridine (B1245486) derivatives. semnan.ac.ir The protic nature of [TMG][Ac] also makes it a potent catalyst for producing other complex structures like 2H-indazolo[2,1-b]phthalazine-triones. rsc.org

One of the most detailed evaluations of [TMG][Ac] as a task-specific catalyst was in the context of direct aldol (B89426) reactions conducted without a solvent. researchgate.netrsc.org In a comparative study, [TMG][Ac] exhibited the highest catalytic activity among several other tetramethylguanidinium-based ionic liquids with different anions. This highlights its specific suitability for promoting C-C bond formation in this reaction. researchgate.netrsc.org The study deduced that the reaction proceeds via an enamine intermediate, with the ionic liquid playing a crucial role in its formation. rsc.org

Table 1: Comparison of Catalytic Activity of Tetramethylguanidinium-Based Ionic Liquids in the Aldol Reaction of 4-Nitrobenzaldehyde (B150856) and Cyclopentanone

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| [TMG][Ac] (Acetate) | 2.5 | 99 |

| [TMG][Pr] (Propionate) | 5.0 | 98 |

| [TMG][n-Bu] (n-Butyrate) | 5.0 | 98 |

| [TMG][Lac] (Lactate) | 2.5 | 96 |

| [TMG][TFA] (Trifluoroacetate) | 12.0 | <10 |

However, the "task-specific" nature of [TMG][Ac] implies that it is not universally superior for all applications. In the synthesis of biolubricant esters from fatty acids, 1,1,3,3-tetramethylguanidinium hydrogen sulphate ([TMG]·HSO₄) was found to be a more effective catalyst than [TMG][Ac]. rsc.org

Beyond organic synthesis, [TMG][Ac] has been evaluated for its role in biochemical processes. In studies on the amyloidogenesis of lysozyme (B549824), tetramethylguanidinium acetate (TMGA) was shown to inhibit the formation of amyloid fibrils. nih.gov It interacts with the protein's hydration layer, accelerating the relaxation dynamics of water molecules, a distinct mechanism compared to other ionic liquids like ethylammonium (B1618946) nitrate (B79036) which promotes fibril formation. nih.govnih.govacs.org This demonstrates its potential as a functional medium to finely tune protein aggregation processes. nih.govchemrxiv.org

Role of the Acetate Anion in Tuning Ionic Liquid Properties and Reactivity

The properties and reactivity of tetramethylguanidinium-based ionic liquids are significantly influenced by the choice of the anion. The acetate anion ([Ac]⁻ or CH₃COO⁻) plays a pivotal role in defining the chemical behavior of [TMG][Ac], primarily by imparting a mild basicity and hydrogen-bonding capability. rsc.orgacs.org

The superior catalytic performance of [TMG][Ac] in aldol reactions is a direct consequence of the acetate anion's function. researchgate.netrsc.org Compared to anions like trifluoroacetate (B77799) ([TFA]⁻), which is electron-withdrawing and less basic, the acetate anion is a more effective base, which is believed to facilitate the formation of the key enamine intermediate required for the aldol condensation to proceed. rsc.org The significantly lower yield observed with [TMG][TFA] underscores the critical role of the anion's basicity in this catalytic system. researchgate.netrsc.org

Furthermore, the acetate anion's ability to act as a hydrogen bond acceptor is central to the high hygroscopicity of acetate-based ionic liquids. researchgate.net This strong interaction with water molecules has led to the proposed application of these ILs as potential drying agents. researchgate.net In biochemical contexts, the interaction of [TMG][Ac] with the hydration layer of proteins, as seen in lysozyme studies, is also mediated by the specific properties of its constituent ions, where the acetate anion's ability to organize water molecules is a key factor. nih.govnih.gov The structure of the anion has a profound effect on the IL's physical properties as well; anions with a larger ionic radius tend to have weaker electrostatic interactions, resulting in lower viscosity. hilarispublisher.com

Recyclability and Reusability of Tetramethylguanidinium Acetate as a Catalytic System

A significant advantage of using [TMG][Ac] as a catalytic medium, aligning with the principles of green chemistry, is its recyclability and reusability. pnu.ac.ir Its negligible vapor pressure and high thermal stability facilitate its recovery from the reaction mixture, allowing it to be used in multiple reaction cycles without a substantial loss of catalytic efficacy. pnu.ac.irsemnan.ac.ir

The typical procedure for catalyst recovery involves the evaporation of the volatile solvent used in the reaction (such as methanol or ethanol) under reduced pressure. pnu.ac.ir The resulting ionic liquid residue is then washed with a non-polar solvent, such as diethyl ether, to remove any remaining organic impurities, and subsequently dried before being reused in a fresh reaction. pnu.ac.ir

Studies have consistently demonstrated the robust reusability of [TMG][Ac]. In the one-pot synthesis of dihydropyrrol-2-ones, the catalyst was recovered and reused for four consecutive runs, with only a minor decrease in the product yield, showcasing its excellent stability under the reaction conditions. pnu.ac.irpnu.ac.ir A similar level of reusability was observed in the synthesis of tetrahydropyridine derivatives, where the catalyst was also recycled four times without a significant drop in its activity. semnan.ac.ir This durability makes [TMG][Ac] an economically and environmentally attractive option for chemical synthesis.

Table 2: Reusability of [TMG][Ac] Catalyst in the Synthesis of a Dihydropyrrol-2-one Derivative

| Run | Yield (%) |

|---|---|

| 1 | 94 |

| 2 | 92 |

| 3 | 92 |

| 4 | 90 |

The principle of robust reusability extends to related systems where tetramethylguanidine (TMG) is supported on a solid matrix like silica (B1680970). researchgate.netscielo.br For instance, a silica-supported TMG catalyst used for Michael additions was recovered and reused 14 times while maintaining approximately 98% of its catalytic efficiency. scielo.br While this involves a heterogeneous system, it reinforces the inherent stability and catalytic longevity of the tetramethylguanidinium moiety.

Interactions of Tetramethylguanidinium Acetate with Biomolecules and Its Applications in Materials Science

Influence on Enzyme Activity and Thermostability (e.g., Firefly Luciferase)

The interaction of tetramethylguanidinium acetate (B1210297) ([TMG][Ac]) with enzymes, such as firefly luciferase from Photinus pyralis, has been a subject of investigation to understand and improve enzyme stability and activity. nih.gov Firefly luciferase is widely used in biotechnology and biosensors, but its application can be limited by its low thermal stability. nih.govresearchgate.net

Research has shown that certain ionic liquids can enhance the activity and stability of enzymes. nih.govresearchgate.net In a study investigating three tetramethylguanidine-based ionic liquids, only [TMG][Ac] demonstrated a positive impact on both the activity and thermal stability of firefly luciferase. nih.gov The other two ionic liquids, [TMG][trichloroacetate] and [TMG][triflouroacetate], either led to a decrease in activity or had no significant effect. nih.gov The stabilizing effect of [TMG][Ac] was accompanied by a decrease in the Michaelis constant (Km) for ATP, suggesting a more efficient enzymatic reaction in the presence of this specific ionic liquid. nih.govresearchgate.net

In contrast, a separate study on two different tetramethylguanidine-based ionic liquids, [TMG][Lac] (lactate) and [TMG][Pro] (propionate), showed differing effects on luciferase activity. While [TMG][Lac] increased luciferase activity at concentrations up to 0.25 M, [TMG][Pro] caused a decrease in activity at similar concentrations. nih.gov However, both ionic liquids were found to slow the rate of light decay compared to the native enzyme. nih.gov These findings underscore the critical role of the anion in modulating the effect of the tetramethylguanidinium cation on enzyme function.

Table 1: Effect of Tetramethylguanidine-Based Ionic Liquids on Firefly Luciferase

| Ionic Liquid | Effect on Activity | Effect on Thermostability | Reference |

|---|---|---|---|

| [1,1,3,3-tetramethylguanidine][acetate] ([TMG][Ac]) | Improved | Increased | nih.gov |

| [TMG][trichloroacetate] | Decreased or unchanged | Not specified | nih.gov |

| [TMG][triflouroacetate] | Decreased or unchanged | Not specified | nih.gov |

| [TMG][lactate] ([TMG][Lac]) | Increased (up to 0.25 M) | Increased | nih.gov |

Modulation of Protein Aggregation and Fibril Formation (e.g., Lysozyme (B549824) Amyloidogenesis)

Tetramethylguanidinium acetate (TMGA) has been shown to influence the process of protein aggregation into amyloid fibrils, a phenomenon implicated in various diseases and also harnessed for nanotechnology applications. nih.govacs.org The formation of these fibrils from functional protein monomers is known as amyloidogenesis. nih.gov

In studies focusing on lysozyme amyloidogenesis, TMGA was found to promote the formation of thinner amyloid fibrils. nih.govresearchgate.net This is in contrast to other ionic liquids like ethylammonium (B1618946) nitrate (B79036) (EAN), which lead to thicker fibrils. nih.govresearchgate.net The mechanism behind TMGA's effect appears to be indirect; it interacts with the hydration layer surrounding the protein rather than the protein itself. nih.govresearchgate.net This interaction with the protein's solvation shell is thought to favor an oligomer-free, proto-fibril amyloidogenic pathway, resulting in the observed thinner fibrils. nih.govacs.org

Further investigations using techniques such as atomic force microscopy (AFM), optical tweezers, and neutron scattering have supported this proposed mechanism. researchgate.netresearchgate.net These studies confirmed that while EAN directly interacts with and mechanically destabilizes lysozyme monomers, TMGA's primary interaction is with the water molecules hydrating the protein. acs.orgresearchgate.net The thinning effect of TMGA on amyloid fibrils was observed to be concentration-dependent, with a minimum fibril height reached at a specific molar ratio of TMGA to protein. nih.gov

Table 2: Influence of Ionic Liquids on Lysozyme Amyloid Fibril Formation

| Ionic Liquid | Interaction Mechanism | Effect on Fibril Morphology | Resulting Amyloidogenic Pathway | Reference |

|---|---|---|---|---|

| Tetramethylguanidinium Acetate (TMGA) | Interacts with protein hydration layer | Thinner fibrils | Proto-fibril pathway | nih.govacs.orgresearchgate.net |

Applications in Polymer Science and Soft Materials Synthesis

1,1,3,3-Tetramethylguanidine (B143053) (TMG), the basic component of tetramethylguanidinium acetate, has emerged as a versatile tool in polymer chemistry, particularly in ring-opening polymerization (ROP). It can function as both an initiator and a catalyst for the synthesis of well-defined polymers.

TMG has been successfully employed to initiate the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). acs.orgnih.gov This process, conducted under mild conditions, yields polysarcosine with controlled molecular weights and narrow molecular weight distributions (Đ = 1.01–1.12). acs.orgnih.gov The polymerization proceeds via a living mechanism, as evidenced by pseudo-first-order kinetics and successful chain extension experiments. nih.gov The proposed mechanism involves the formation of a zwitterionic initiating species, with TMG not only initiating the polymerization but also stabilizing the growing polymer chain. researchgate.net

Furthermore, TMG has been utilized as an organocatalyst to enhance the ROP of α-amino acid N-carboxyanhydrides (NCAs). rsc.org A significant challenge in NCA ROP is the often slow initiation relative to propagation when using less nucleophilic initiators, leading to poor control over the resulting polypeptides. rsc.org TMG addresses this by increasing the nucleophilicity of various initiators, including amines, alcohols, and even carboxylic acids, thereby accelerating both initiation and propagation rates. rsc.org This catalytic system allows for the rapid synthesis of polypeptides with predictable molecular weights and low dispersities. rsc.org

A significant advancement in the temporal and spatial control of polymerization has been achieved through the development of photocages for TMG. nih.govresearchgate.net These photocages are molecules that can release the active TMG catalyst upon exposure to light. nih.govnih.gov While early systems relied on high-energy UV light, recent research has focused on developing photocages that are sensitive to lower-energy visible light. nih.govresearchgate.netresearchgate.net

Novel boron dipyrromethene (BODIPY)-based photocages have been designed to release TMG upon exposure to low-intensity green light. nih.govresearchgate.net This green light activation is highly efficient and induces rapid polymerization, proving to be more than ten times faster than previous TMG-photocage systems that required violet or blue light. nih.govnih.gov The high efficiency is attributed to the high extinction coefficient and quantum yield of the BODIPY photocages. nih.gov This technology enables the spatiotemporal control of organic materials synthesis, with potential applications in advanced manufacturing and the creation of next-generation soft materials. nih.govnih.gov

Table 3: Comparison of TMG Photorelease Systems for Polymerization

| Photocage System | Activation Light | Polymerization Speed | Key Advantage | Reference |

|---|---|---|---|---|

| ortho-Nitrobenzyl (oNB) | UV | - | Efficient photouncaging | researchgate.net |

| Coumarinylmethyl | Violet/Blue | - | Activation with visible light | researchgate.net |

Green Chemistry Principles and Sustainability Aspects of Tetramethylguanidinium Acetate Utilization

Solvent-Free and Environmentally Benign Reaction Conditions

The use of 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]) as a catalyst in solvent-free and environmentally benign reaction conditions has been demonstrated in several important organic transformations. These approaches address the growing concern over the environmental impact of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. tandfonline.com

One notable application is in direct aldol (B89426) reactions. rsc.org Research has shown that [TMG][Ac] can effectively catalyze the aldol reaction between various aldehydes and ketones at room temperature without the need for a solvent. rsc.orgresearchgate.net This method offers high yields and good chemo- and regioselectivity. rsc.org The catalytic activity of a series of tetramethylguanidine-based ionic liquids was studied, and [TMG][Ac] was found to exhibit the highest activity for direct aldol reactions under solvent-free conditions. rsc.orgresearchgate.net The reaction is believed to proceed through an enamine intermediate, and the acetate anion plays a crucial role in the catalytic cycle. rsc.orgresearchgate.net The ability to perform these reactions without a solvent simplifies the work-up procedure and reduces waste generation. rsc.orgresearchgate.net

Table 1: Direct Aldol Reactions Catalyzed by [TMG][Ac] under Solvent-Free Conditions rsc.org

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde (B150856) | Acetone (B3395972) | 2 | 95 |

| 2 | 4-Chlorobenzaldehyde | Acetone | 4 | 88 |

| 3 | Benzaldehyde | Acetone | 6 | 82 |

| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | 3 | 92 |

| 5 | Benzaldehyde | Cyclohexanone | 8 | 85 |

Furthermore, tetramethylguanidine (TMG) itself has been shown to be an effective catalyst for the Baylis–Hillman reaction under solvent-free conditions, demonstrating good activity with a range of aldehydes. rsc.org The use of solvent-free conditions has also been explored in the oxidation of alcohols using tetramethylguanidinium halochromates, offering advantages in terms of yield, selectivity, and simplified reaction procedures. scispace.com The development of biodegradable tetramethylguanidinium-based ionic liquids further enhances the environmental credentials of these catalytic systems. tandfonline.comresearchgate.net

Heterogeneous Catalysis with Supported Tetramethylguanidine Systems

To further improve the sustainability of processes involving tetramethylguanidine (TMG), significant research has focused on the development of heterogeneous catalysts by immobilizing TMG onto solid supports. scielo.br This approach offers several advantages, including easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and the possibility of use in continuous flow reactors. scielo.brtandfonline.com

Silica (B1680970) has emerged as a popular support material due to its high surface area, thermal and mechanical stability, and insolubility in common solvents. scielo.br TMG has been successfully supported on silica and used as a basic catalyst in various reactions. scielo.brtandfonline.com For instance, silica-supported TMG has been employed for the Michael addition of nitromethane (B149229) to cyclopentenone, achieving a 98% conversion in 3 hours. scielo.br This catalyst demonstrated excellent reusability, maintaining its catalytic efficiency for up to 15 cycles. scielo.br Similarly, TMG immobilized on mesoporous SBA-15 silica has been used for the transesterification of soybean oil, achieving an oil conversion of 91.7%. nih.gov

Other supports have also been investigated. Polystyrene-supported TMG (PS-TMG) has been shown to be a versatile and effective basic catalyst in several synthetic applications. nih.gov Graphene oxide has also been used as a support for TMG, creating a highly active and selective heterogeneous catalyst for aldol reactions. researchgate.net The immobilization of TMG on various supports provides a practical route to overcoming the challenges associated with homogeneous catalysis, thereby promoting cleaner and more sustainable chemical synthesis. scielo.brtandfonline.com

Table 2: Performance of Supported Tetramethylguanidine Catalysts in Various Reactions

| Catalyst | Support | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| TMG-Silica | Silica Gel | Michael Addition | 98% conversion, reusable for 15 cycles. | scielo.br |

| SBA-15-pr-TMG | Mesoporous SBA-15 Silica | Transesterification | 91.7% oil conversion, catalyst is recoverable. | nih.gov |

| PS-TMG | Polystyrene | Various Synthetic Applications | Effective and versatile basic catalyst. | nih.gov |

| TMG-Graphene Oxide | Graphene Oxide | Aldol Reaction | High activity and selectivity. | researchgate.net |

| TMG-Mesoporous Silica | Mesoporous Silica | Epoxidation | Active and highly selective for electron-deficient alkenes. |

Minimization of Waste and Enhanced Atom Economy

A central tenet of green chemistry is the design of chemical processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.govjk-sci.com The use of tetramethylguanidinium acetate and related catalytic systems contributes to this goal by enabling highly efficient and selective reactions that minimize the formation of byproducts and waste. pnu.ac.irsemnan.ac.ir

For example, the one-pot, four-component synthesis of dihydropyrrol-2-ones using [TMG][Ac] as a catalyst demonstrates high atom economy. pnu.ac.ir This multi-component reaction allows for the construction of complex molecules from simple starting materials in a single step, reducing the number of synthetic operations and the associated waste. pnu.ac.ir The catalyst is also recyclable, further enhancing the sustainability of the process. pnu.ac.ir

Similarly, the Michael addition reaction catalyzed by silica-supported TMG proceeds with equimolar amounts of reactants, directly aligning with the principles of atom economy by minimizing waste. scielo.br Classical aldol reactions are inherently atom-efficient, and the use of [TMG][Ac] as a catalyst in these reactions under solvent-free conditions further improves their green credentials by eliminating solvent waste. rsc.orgresearchgate.net The development of processes that utilize renewable feedstocks, such as the transesterification of waste frying oils using TMG as a catalyst, also contributes to waste minimization by converting a waste stream into a valuable product. researchgate.net

By focusing on catalytic, highly selective, and atom-economical reactions, the use of tetramethylguanidinium acetate and its derivatives provides a pathway towards more sustainable chemical manufacturing, reducing the environmental footprint of chemical synthesis. nih.govjk-sci.com

Theoretical and Computational Studies on Tetramethylguanidinium Acetate Systems

Molecular Dynamics Simulations of Structural and Dynamic Properties

Molecular dynamics (MD) simulations have been employed to elucidate the structure-property relationships in tetramethylguanidinium acetate (B1210297) systems. These simulations model the interactions between the tetramethylguanidinium cations and acetate anions over time, providing a molecular-level understanding of the liquid's structure and dynamics.

Studies have shown that strong interactions exist between the amino group of the guanidinium (B1211019) cation and the acetate anion. mdpi.com These interactions are a key factor influencing the physical properties of the ionic liquid, such as its cohesive energy density, ion packing, and the translational and rotational mobility of the ions. mdpi.com The acetate anion is characterized by its small size and polar nature, with a hydrophobic methyl group and a hydrophilic carboxylate headgroup. researchgate.net

MD simulations have also been instrumental in understanding the interaction of tetramethylguanidinium acetate with biomolecules. For instance, simulations have been used to study the interaction of the ionic liquid with DNA. beilstein-journals.org These studies have revealed that the tetramethylguanidinium cation interacts within the groove regions of the DNA. beilstein-journals.org The hydrogen-bonding capability of the cation plays a significant role in the stability of the DNA structure. beilstein-journals.org In the context of proteins, MD simulations have been used to investigate the effect of tetramethylguanidinium acetate on the amyloidogenesis of lysozyme (B549824). karger.com These simulations have shown that the ionic liquid interacts with the hydration layer of the protein, which in turn affects the relaxation dynamics of the surrounding water molecules. karger.com

| Property Investigated | Key Findings from MD Simulations | References |

| Ionic Interactions | Strong interactions are present between the amino group of the cation and the anion, leading to high cohesive energy density and strong ion packing. | mdpi.com |

| Ion Mobility | The strong ionic interactions result in lower translational and rotational ion mobilities. | mdpi.com |

| Interaction with DNA | The tetramethylguanidinium cation interacts in the DNA grooves. The hydrogen bonding from the cation can enhance the stability of Watson-Crick base pairs. | beilstein-journals.orgresearchgate.net |

| Interaction with Proteins | Tetramethylguanidinium acetate interacts with the hydration layer of proteins like lysozyme, influencing the dynamics of water molecules around the protein. | karger.com |

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a deeper understanding of the electronic structure and reactivity of tetramethylguanidinium acetate. These methods are used to investigate reaction mechanisms and predict the reactivity of the ionic liquid in various chemical transformations.

While comprehensive studies focusing solely on the reactivity of tetramethylguanidinium acetate are not extensively detailed in the provided results, the utility of quantum chemical calculations has been demonstrated in systems involving the tetramethylguanidine (TMG) cation. For example, DFT calculations have been used to investigate the mechanism of TMG-catalyzed reactions, such as the cyanosilylation of ketones. These studies elucidate the role of the catalyst and the reaction intermediates, providing a detailed energy profile of the reaction pathway.

In the context of ionic liquids, quantum chemical calculations have been applied to understand the interactions between the constituent ions and with other molecules. For instance, these calculations can shed light on the nature of hydrogen bonding between the tetramethylguanidinium cation and the acetate anion. Such insights are crucial for understanding the behavior of the ionic liquid as a solvent or catalyst. Furthermore, theoretical calculations have been used to support experimental findings on the role of tetramethylguanidinium-based ionic liquids in CO2 capture, helping to propose reaction mechanisms. researchgate.net

| Application Area | Insights from Quantum Chemical Calculations | References |

| Catalysis | Elucidation of reaction mechanisms for reactions catalyzed by the tetramethylguanidine moiety, including the identification of intermediates and transition states. | |

| Intermolecular Interactions | Understanding the nature and strength of hydrogen bonding between the tetramethylguanidinium cation and the acetate anion. | |

| Reaction with CO2 | Aiding in the proposal of reaction mechanisms for the capture of carbon dioxide by tetramethylguanidinium-based ionic liquids. | researchgate.net |

| Interaction with Biomolecules | Used in conjunction with experimental data to propose mechanisms for the interaction of the ionic liquid with DNA. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation in Tetramethylguanidinium Acetate Research

UV-Visible Spectroscopy for Intermediate Detection

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring chemical transformations and detecting the formation of transient species in reactions involving tetramethylguanidine (TMG) derivatives. By tracking changes in the absorption spectrum over time, researchers can gain insights into reaction kinetics and mechanisms.

In studies of copper(I) complexes stabilized by guanidine-containing ligands, low-temperature stopped-flow techniques combined with UV-Vis spectroscopy have been instrumental in characterizing reactive intermediates. researchgate.net For instance, in the reaction of a copper(I) complex bearing a TMG-derived ligand, 2-[3-(dimethylamino)propyl]-1,1,3,3-tetramethylguanidine (TMGdmap), with dioxygen at low temperatures, time-resolved UV-Vis spectra clearly showed the formation of a strong absorbance band at 390 nm. researchgate.net This spectral feature is characteristic of a bis(μ-oxido) dicopper(III) complex, a key intermediate in oxygen activation processes. researchgate.net The ability to observe the formation and decomposition of this species allows for detailed kinetic analysis and mechanistic postulation. researchgate.net

UV-Vis spectroscopy is also employed to monitor the photo-initiated release of TMG from photobase generators. In one study, the photodecarboxylation of a coumarin-TMG conjugate was analyzed using time-dependent UV-Vis measurements upon light irradiation. nih.gov The spectra revealed a decrease in the characteristic absorption peak of the parent coumarin (B35378) structure at 375 nm, along with the corresponding increase of peaks at other wavelengths, confirming the light-induced transformation and subsequent release of the TMG base. nih.gov

| Application | Compound/System | Technique | Observation | Inferred Intermediate/Process | Citation |

| Oxygen Activation | Copper(I) complex with TMGdmap ligand + O₂ | Low-Temperature Stopped-Flow UV-Vis Spectroscopy | Formation of a strong absorbance band at 390 nm. | Bis(μ-oxido) dicopper(III) complex. | researchgate.net |

| Photobase Generation | Coumarin-TMG conjugate in methanol (B129727) | Time-Dependent UV-Vis Spectroscopy | Decrease of peak at 375 nm and increase of peaks at 268–340 nm upon irradiation. | Photo-triggered transformation and decarboxylation to release TMG. | nih.gov |

Electrospray Ionization Mass Spectrometry for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for monitoring reactions and characterizing complex biological interactions due to its high sensitivity and ability to analyze molecules directly from solution with minimal fragmentation. sci-hub.seresearchgate.net It is particularly useful for studying non-covalent complexes and dynamic processes involving ionic species like tetramethylguanidinium acetate (B1210297).

A key application of ESI-MS is in hydrogen-deuterium exchange (HDX) experiments to probe protein conformation and dynamics. In a study investigating the effects of various ionic liquids on the protein myoglobin (B1173299), ESI-MS with HDX was used to assess changes in the protein's tertiary structure. researchgate.net The results demonstrated that tetramethylguanidinium acetate (TMGAc), along with another ionic liquid, had the strongest effect on myoglobin's stability, unfolding rate, and tertiary structure. researchgate.net The HDX experiments revealed that in the presence of TMGAc, myoglobin adopts a more open and less stable tertiary shape. researchgate.net This use of ESI-MS allows for the direct monitoring of how the ionic liquid influences the protein's conformational equilibrium.

Furthermore, ESI-MS is integral to characterizing the products and intermediates of reactions catalyzed or initiated by TMG. For example, in the TMG-mediated zwitterionic ring-opening polymerization of sarcosine-derived N-thiocarboxyanhydride, the proposed mechanism involves propagating macro-zwitterions with a cationic tetramethylguanidinium end. acs.org ESI-MS can be used to identify these charged polymeric species, providing evidence for the proposed reaction pathway. The technique is also routinely used to confirm the molecular weight and purity of synthesized compounds, such as in the analysis of guanidine (B92328) alkaloid analogs designed to inhibit protein-protein interactions. nih.govrsc.org

| Application | Compound/System | Technique | Key Finding | Citation |

| Protein Conformational Analysis | Myoglobin in aqueous tetramethylguanidinium acetate (TMGAc) solution | Hydrogen-Deuterium Exchange ESI-MS (HDX-ESI-MS) | TMGAc induced a more open and less stable tertiary shape in myoglobin. | researchgate.net |

| Polymerization Mechanism | TMG-initiated polymerization of Me-NNTA | ESI-MS (proposed application) | Identification of propagating macro-zwitterions with a cationic tetramethylguanidinium group. | acs.org |

| Product Characterization | Guanidine alkaloid analogs | Reverse-Phase HPLC-MS | Confirmed the molecular weight and retention time of the synthesized compounds. | nih.gov |

Neutron Scattering and Optical Tweezers for Biomolecular Interaction Analysis

To elucidate the molecular-level interactions between tetramethylguanidinium acetate (TMGA) and biomolecules, researchers employ sophisticated biophysical techniques like neutron scattering and optical tweezers. These methods provide unparalleled detail about how ionic liquids influence protein stability and the surrounding hydration shell.

A comprehensive investigation into the effect of TMGA on the amyloidogenesis of lysozyme (B549824) utilized both optical tweezers and neutron scattering to reveal a distinct mechanism of action. researchgate.netscielo.br

Optical tweezers experiments, which can manipulate single molecules and measure piconewton-level forces, were used to probe the mechanical stability of individual lysozyme monomers. researchgate.netresearchgate.net The results showed that TMGA makes the lysozyme monomers slightly harder to unfold. nih.gov This contrasts with other ionic liquids like ethylammonium (B1618946) nitrate (B79036) (EAN), which mechanically destabilizes the monomers. nih.gov This finding suggests that TMGA promotes an amyloidogenic pathway that leads to thinner fibrils, likely by interacting differently with the protein at the monomer level. nih.govscielo.br

Neutron scattering provides information on the structure and dynamics of materials at the atomic and molecular scale. osti.gov Elastic neutron scattering experiments on lysozyme hydrated in a TMGA solution indicated that the ionic liquid interacts directly and solely with the protein's hydration shell, rather than with the protein itself. scielo.br This interaction makes the relaxation dynamics of the water molecules in the hydration layer faster. researchgate.netnih.gov Inelastic neutron scattering further confirmed a significant interaction between TMGA and water, showing that TMGA has a greater effect on water's inelastic profile than EAN. scielo.br This body of evidence supports a mechanism where TMGA alters protein aggregation by modifying the properties of the surrounding water, rather than by direct binding to the protein. scielo.br

| Technique | System | Key Finding | Implication | Citation |

| Optical Tweezers | Single lysozyme monomers in TMGA solution | Average unfolding force showed a modest increase (+13%) compared to buffer alone. | TMGA slightly stabilizes the monomer against mechanical unfolding. | nih.gov |

| Elastic Neutron Scattering | Lysozyme hydrated in TMGA/D₂O solution | Neutron scattering intensity was shifted to lower values compared to lysozyme in D₂O alone. | TMGA interacts with the protein's hydration shell, not directly with the protein. | scielo.br |

| Inelastic Neutron Scattering | Aqueous TMGA solution | TMGA significantly perturbs the bending and stretching bands of water. | Strong degree of interaction between TMGA and water molecules. | scielo.br |

Advanced Photophysical Characterization in Photocaging Studies

Photocages are molecules that can release a specific "cargo," such as the strong base tetramethylguanidine (TMG), upon exposure to light. nih.govrsc.org The development of efficient TMG photocages, particularly those activated by visible light, requires a deep understanding of their photophysical properties. rsc.orgnih.gov Advanced spectroscopic techniques are employed to characterize these properties and elucidate the uncaging mechanism.

The performance of a photocage is determined by its absorption characteristics and its quantum efficiency of uncaging (Φun), which is the probability that an absorbed photon leads to the release of the cargo molecule. rsc.org To this end, researchers use a suite of characterization tools:

UV-Vis Absorption Spectroscopy: This is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of the photocage. nih.gov This information is critical for matching the photocage to an appropriate light source (e.g., a specific wavelength LED) and for quantifying how many photons are absorbed. nih.govnih.gov

Fluorescence and Phosphorescence Spectroscopy: Techniques like time-correlated single photon counting (TCSPC) and nanosecond transient absorption spectroscopy are used to probe the excited-state dynamics. nih.gov For instance, studies on boron dipyrromethene (BODIPY)-based TMG photocages revealed low fluorescence quantum yields and short singlet excited-state lifetimes. nih.gov This was complemented by transient absorption spectroscopy, which provided direct evidence for the formation of long-lived triplet excited states, suggesting that uncaging proceeds through this triplet state. nih.gov

Real-time Reaction Monitoring: Techniques such as real-time FTIR spectroscopy or HPLC coupled with a UV-Vis detector are used to quantify the uncaging quantum yield (Φun). nih.gov By monitoring the disappearance of a specific spectral feature of the photocage or the appearance of a product over time during irradiation, the rate and efficiency of cargo release can be precisely calculated. nih.gov

These detailed photophysical studies are essential for designing next-generation photocages with improved performance, such as higher quantum yields and absorption at longer, more biocompatible wavelengths (e.g., green or red light). nih.govrsc.org

| Photocage Class | Key Photophysical Properties & Characterization | Significance | Citation |

| BODIPY-TMG | λmax: ~507-527 nm (green light absorption).ε: ~59,000-61,000 M⁻¹cm⁻¹.Φun: High quantum yields.Characterization: Nanosecond transient absorption spectroscopy confirmed formation of long-lived triplet states. | Efficient release of TMG using low-intensity green light, enabling faster polymerization rates compared to UV-activated systems. | rsc.orgnih.gov |

| Coumarin-TMG | λmax: ~375 nm (UV/violet light absorption).Characterization: Time-dependent UV-Vis confirmed phototransformation upon irradiation. | Enables photo-initiated anion-mediated polymerizations with spatiotemporal control. | nih.gov |

| ortho-Nitrobenzyl-TMG (oNB-TMG) | λmax: ~300-420 nm (UV/violet light absorption).ε: Low extinction coefficients (< 5000 M⁻¹cm⁻¹).Φun: High quantum yields (~5-10%). | Effective TMG release but limited by reliance on high-energy UV light and low absorption in the visible range. | rsc.org |

Future Research Directions and Emerging Applications of Tetramethylguanidinium Acetate

Exploration of New Catalytic Transformations and Substrate Scope

Tetramethylguanidinium acetate (B1210297), often denoted as [TMG][Ac], has demonstrated significant potential as a homogeneous catalyst for a variety of organic reactions. Future research is poised to expand its catalytic utility into new transformations and broaden the scope of compatible substrates.